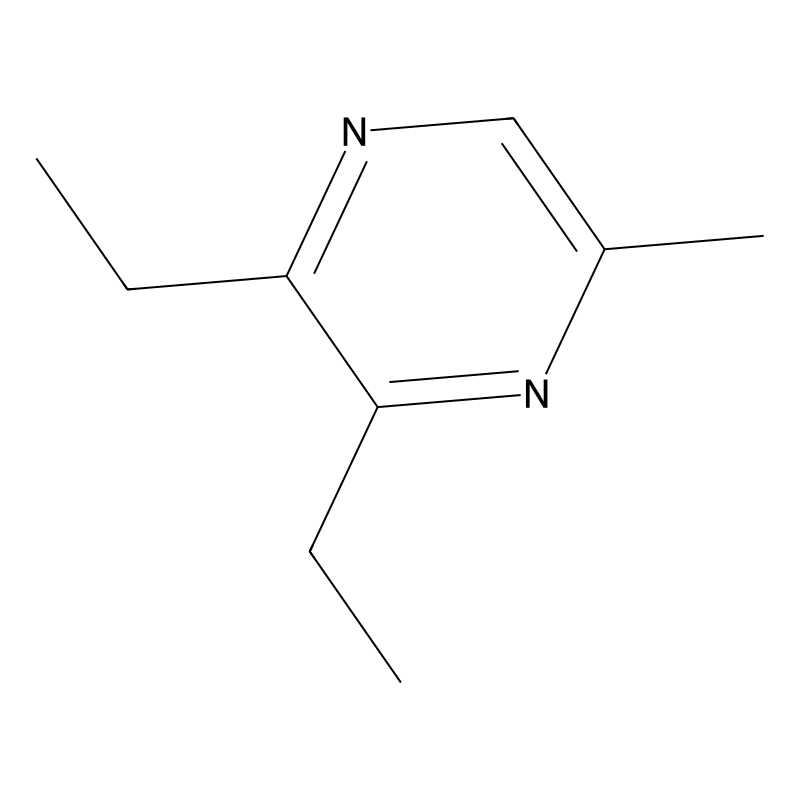

2,3-Diethyl-5-methylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

6.7 [ug/mL]

Synonyms

Canonical SMILES

Occurrence and Identification:

2,3-Diethyl-5-methylpyrazine is a heterocyclic compound belonging to the class of pyrazines. It is found naturally in various food products, including roasted coffee, where it contributes to the characteristic aroma []. Scientific research methods like gas chromatography-olfactometry (GC-O) have been employed to identify and characterize 2,3-diethyl-5-methylpyrazine in complex food matrices [].

Physicochemical Properties:

Studies have determined various physicochemical properties of 2,3-diethyl-5-methylpyrazine relevant to scientific research. These include:

- Physical Description: Colourless to light yellow liquid with a nutty, roasted, and vegetable odor [].

- Solubility: Low solubility in water (around 6.7 μg/mL) [].

- Density: 0.938-0.957 g/cm³ [].

- Log P (Octanol-Water Partition Coefficient): 1.95, indicating moderate lipophilicity [].

- Refractive Index: 1.493-1.505 [].

Applications in Food Science Research:

,3-Diethyl-5-methylpyrazine is a valuable research tool in food science due to its contribution to the aroma profile of various food products. Studies have employed it as a:

- Flavor Marker: To assess the roasting degree of coffee and identify the impact of processing techniques on aroma formation.

- Sensory Analysis Tool: To understand the perception of roasted and nutty flavors in food products by human subjects.

Safety Considerations:

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of 2,3-diethyl-5-methylpyrazine and concluded that it is not genotoxic and does not pose a safety concern at its current levels of intake in food [].

2,3-Diethyl-5-methylpyrazine is an organic compound with the molecular formula and a molecular weight of approximately 150.23 g/mol. It is classified as a pyrazine derivative, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. The compound is known for its distinct musty odor, often described as reminiscent of roasted nuts and earthy notes, making it valuable in flavor and fragrance applications .

This compound has several synonyms, including 2-Methyl-5,6-diethylpyrazine and 5-Methyl-2,3-diethylpyrazine, which highlight its structural variations within the pyrazine family . It is typically found in a liquid state with a boiling point of around 80 °C at 12 mmHg and a flash point of 57 °C .

The compound can also undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-donating alkyl groups on the pyrazine ring. These reactions can lead to various derivatives that may exhibit altered biological or sensory properties.

Research indicates that 2,3-Diethyl-5-methylpyrazine exhibits biological activity that may influence human health. It has been studied for its potential effects on flavor perception and sensory evaluation in food products. The compound's presence can enhance the aroma profile of various foods, contributing to consumer preferences .

Additionally, some studies suggest that pyrazines may exhibit antioxidant properties, although specific research on 2,3-Diethyl-5-methylpyrazine's antioxidant capacity remains limited .

The synthesis of 2,3-Diethyl-5-methylpyrazine can be achieved through several methods:

- Condensation Reactions: One common approach involves the condensation of appropriate aldehydes or ketones with hydrazines in the presence of acid catalysts.

- Maillard Reaction: As mentioned earlier, this compound can also be formed during the Maillard reaction when amino acids react with reducing sugars under heat.

- Chemical Modification: Starting from simpler pyrazines, further alkylation can yield 2,3-Diethyl-5-methylpyrazine through standard organic synthesis techniques involving alkyl halides and bases.

These methods allow for both laboratory-scale synthesis and larger-scale industrial production depending on demand .

2,3-Diethyl-5-methylpyrazine finds extensive applications across various industries:

- Flavoring Agent: It is widely used in the food industry to enhance flavors in products such as snacks, baked goods, and sauces due to its nutty aroma.

- Fragrance Component: The compound is utilized in perfumes and scented products for its unique olfactory properties.

- Research: In chemical research, it serves as a model compound for studying reactions involving pyrazines and their derivatives.

Its versatility makes it an essential ingredient in both culinary and cosmetic formulations .

Several compounds share structural similarities with 2,3-Diethyl-5-methylpyrazine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Ethyl-5-methylpyrazine | Lacks one ethyl group; different aroma profile | |

| 2,6-Diethylpyrazine | Ethyl groups at positions 2 and 6; distinct scent | |

| 2-Methyl-5-ethylpyrazine | Contains an ethyl group; used in similar applications | |

| 2,3-Dimethylpyrazine | More methyl groups; different flavor characteristics |

The uniqueness of 2,3-Diethyl-5-methylpyrazine lies in its specific arrangement of ethyl and methyl groups which contribute to its distinctive musty aroma profile that differentiates it from other pyrazines. This specificity makes it particularly valuable in flavoring applications where nuanced taste profiles are essential .

Physical Description

XLogP3

Density

LogP

1.95

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 89 of 1451 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1362 of 1451 companies with hazard statement code(s):;

H302 (94.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (94.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (94.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes